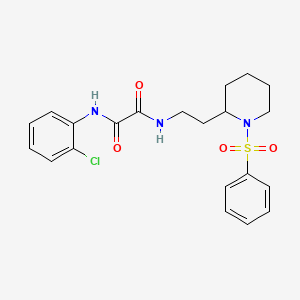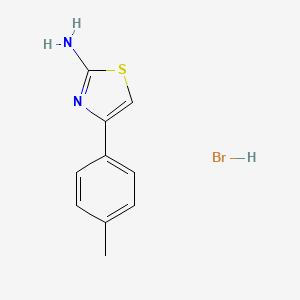![molecular formula C19H25N3O3 B2858359 Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate CAS No. 1422444-93-6](/img/structure/B2858359.png)
Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with one oxygen and two nitrogen atoms . This compound belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a phenyl group, a piperidine ring, and a tert-butyl group . The 1,2,4-oxadiazole ring is a bioisostere, meaning it can replace other groups in a molecule without significantly altering the overall properties of the molecule .Scientific Research Applications
Metabolism and Toxicokinetics
1. Metabolic Pathways and Biotransformation
The study of metabolic pathways and biotransformation of related compounds provides insights into how similar chemicals might be processed in biological systems. For example, the disposition and metabolism of novel compounds, such as orexin receptor antagonists, have been explored to understand their elimination and metabolite profiles in humans (Renzulli et al., 2011). Such studies are crucial for developing new therapeutic agents by elucidating their pharmacokinetic properties.
2. Toxicokinetics of Ethers as Fuel Oxygenates
Research on the toxicokinetics of ethers used as fuel oxygenates, such as methyl-tert.butyl ether (MTBE), ethyl-tert.butyl ether (ETBE), and tert.amyl-methyl ether (TAME), offers valuable data on the absorption, distribution, metabolism, and excretion (ADME) of similar compounds. These findings help assess the environmental and health impacts of chemical exposure, guiding safety regulations and toxicological evaluations (Dekant et al., 2001).
Environmental Health and Biomonitoring
3. Human Biomonitoring Studies
Human biomonitoring studies of synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), in urine samples provide a framework for assessing human exposure to chemicals. Such research identifies potential biomarkers of exposure and evaluates the health risks associated with chemical compounds found in consumer products (Wang & Kannan, 2019). This methodology could be applied to monitor exposure to "Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate" and related substances.
Applications in Drug Development
4. Drug Development and Pharmacokinetics
The research into the pharmacokinetics and biotransformation of therapeutic agents, such as terfenadine, highlights the importance of understanding the metabolic fate of drugs. This knowledge is essential for predicting drug interactions, optimizing dosing regimens, and enhancing therapeutic efficacy while minimizing adverse effects (Garteiz et al., 1982).
Future Directions
The 1,2,4-oxadiazole ring, which is present in this compound, has received considerable attention in the field of drug discovery due to its unique bioisosteric properties and wide spectrum of biological activities . The interest in the biological application of 1,2,4-oxadiazoles has doubled in the last fifteen years , indicating a promising future for the development of novel drugs based on this framework.
properties
IUPAC Name |
tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)24-18(23)22-11-9-14(10-12-22)13-16-20-17(21-25-16)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSYEGFSJLAAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B2858277.png)

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide](/img/structure/B2858282.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B2858283.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2858285.png)


![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2858289.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2858291.png)



![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2858297.png)
